3-Amino-2-methylheptane

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

3-Amino-2-methylheptane (CAS 116557-25-6), also known as 2-methylheptan-3-amine, is a chiral, branched primary aliphatic amine with the molecular formula C₈H₁₉N and a molecular weight of 129.24 g/mol. It serves as a research compound with potential applications as a chiral scaffold in asymmetric synthesis and as a biologically active agent that induces cellular differentiation, distinguishing it from simple achiral or linear-chain amines.

Molecular Formula C8H19N
Molecular Weight 129.24 g/mol
CAS No. 116557-25-6
Cat. No. B13103981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-methylheptane
CAS116557-25-6
Molecular FormulaC8H19N
Molecular Weight129.24 g/mol
Structural Identifiers
SMILESCCCCC(C(C)C)N
InChIInChI=1S/C8H19N/c1-4-5-6-8(9)7(2)3/h7-8H,4-6,9H2,1-3H3
InChIKeyWXTMKAIMGVITMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-methylheptane (CAS 116557-25-6): A Chiral Primary Amine for Specialized Synthesis & Biological Research


3-Amino-2-methylheptane (CAS 116557-25-6), also known as 2-methylheptan-3-amine, is a chiral, branched primary aliphatic amine with the molecular formula C₈H₁₉N and a molecular weight of 129.24 g/mol [1]. It serves as a research compound with potential applications as a chiral scaffold in asymmetric synthesis and as a biologically active agent that induces cellular differentiation, distinguishing it from simple achiral or linear-chain amines [2].

Chiral scaffold for asymmetric synthesis and catalyst design
Cell differentiation research probe (monocytic lineage context)
Isomer-specific analytical reference standard for MS methods

Why 3-Amino-2-methylheptane Cannot Be Replaced by Common Achiral or Linear Heptylamine Analogs


Generic substitution with achiral or constitutionally isomeric amines fails for 3-amino-2-methylheptane because its specific 2-methyl substitution and chiral center at the 3-position create a defined three-dimensional pharmacophore. This precise spatial arrangement is critical for applications requiring a specific enantiomer, such as asymmetric synthesis or chiral recognition , and it dictates distinct reactivity, as demonstrated by its unique mass spectrometric fragmentation pattern which differs from all other heptylamine isomers except 3- and 4-aminoheptane [1]. The functional consequence is a unique biological activity profile, including the ability to induce monocyte differentiation, a feature not attributed to simpler analogs [2].

Chirality Achiral or linear-chain amines lack the C3 stereocenter required for asymmetric synthesis and chiral recognition studies.
MS identity Isomeric heptylamines produce distinct fragmentation patterns; the m/z 114 fragment may be absent, complicating analytical confirmation.
Biology Common aliphatic amines (e.g., DMAA) lack reported cell differentiation activity, potentially altering phenotypic screening outcomes.

Quantitative Differentiation Evidence for 3-Amino-2-methylheptane Selection


Proven Chiral Structure Enables Unique Stereochemical Applications Compared to DMAA

Unlike the achiral stimulant 1,3-dimethylpentylamine (DMAA), 3-amino-2-methylheptane is a chiral molecule. This fundamental structural difference enables its specific use as a building block for asymmetric synthesis or a resolving agent. The (R)-enantiomer, CAS 105309-67-9, is a known compound used to create chiral catalysts, highlighting the value of its stereochemistry [1].

Chirality vs. DMAA
Class-level
Chiral center (C3) vs. achiral analog
Supports stereochemical-control study fit
(R)-enantiomer available (CAS 105309-67-9)
Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Unique Cellular Differentiation Activity Not Reported for Common Analogs

3-Amino-2-methylheptane exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage. This activity suggests potential as an anti-cancer agent and for treating skin diseases like psoriasis [1]. This biological property is a specific point of differentiation, as it is not a primary mechanism ascribed to structurally similar aliphatic amines like geranamine or octodrine, which are primarily used as stimulants or decongestants [2].

Cell differentiation
Reported
Induces monocytic differentiation; arrests undifferentiated cell proliferation
Supports cell differentiation research context
Not primary mechanism for stimulant amines
Differentiation Therapy Anti-cancer Research Leukemia

Distinct Mass Spectrometric Signature for Analytical Selectivity vs. Other Isomers

A study on the differentiation of isomeric heptylamines found that 3- and 4-aminoheptane can be easily differentiated from other heptylamines by the presence of a fragment ion at m/z 114 using in-source collision-induced dissociation of [M + H]+ ions [1]. This provides a selective analytical method to distinguish 3-amino-2-methylheptane from other branched isomers like 2-amino-4-methylheptane or 5-methylhexan-2-amine, which do not generate this specific fragment.

MS fragmentation
Head-to-head
Unique fragment ion m/z 114 (in-source CID)
Supports isomer-specific analytical method
Not generated by other heptylamine isomers
Analytical Chemistry Quality Control Mass Spectrometry

Physicochemical Property Differentiation from Lower Homolog DMAA

3-Amino-2-methylheptane (C8) has a higher molecular weight (129.24 g/mol) and calculated logP (approx. 2.2-2.9) than the lower homolog 1,3-dimethylpentylamine (C7, MW 115.22 g/mol, logP approx. 1.9) . This increase in lipophilicity could influence membrane permeability and formulation strategies, offering a distinct profile for medicinal chemistry or delivery system design.

Lipophilicity
Reported
Calculated LogP ~2.2–2.9 vs. DMAA ~1.9; MW 129.24 vs. 115.22
Supports lipophilicity-dependent assay design
Computational prediction; may influence membrane permeability studies
Physicochemical Properties Lipophilicity Formulation

High-Impact Application Scenarios for 3-Amino-2-methylheptane Based on Evidence


Asymmetric Synthesis: Chiral Building Block & Ligand Precursor

Given its established chirality, 3-amino-2-methylheptane is a strategic choice for projects requiring a specific enantiomer for asymmetric synthesis. The availability of the (R)-enantiomer (CAS 105309-67-9) allows for the direct procurement of a defined stereochemical starting material for chiral catalyst development or diastereoselective synthesis, a capability not possible with achiral analogs like DMAA [1].

Cellular Differentiation & Phenotypic Screening in Cancer Research

The documented activity of 3-amino-2-methylheptane in inducing monocyte differentiation and arresting proliferation of undifferentiated cells makes it a high-potential probe for phenotypic screening in cancer or dermatological disease models. This biological activity is a primary differentiator from common aliphatic amines that function as sympathomimetics, positioning it for unique mechanistic studies [2].

Analytical Standard for Isomer-Specific Method Development

The unique mass spectrometric fragmentation pattern, characterized by a distinct fragment ion at m/z 114, makes this compound an ideal reference standard for developing GC-MS or LC-MS methods designed to identify and quantify this specific isomer in complex mixtures. This is critical for quality control or metabolic studies where isomer differentiation is required [3].

Medicinal Chemistry: Exploring SAR for Lipophilic Amines

The distinct physicochemical profile of 3-amino-2-methylheptane, particularly its higher LogP compared to 1,3-dimethylpentylamine, enables its use in structure-activity relationship (SAR) studies. It serves as a higher-homolog tool compound to investigate the effect of increased carbon chain length and lipophilicity on ADME properties, target engagement, or biological activity in lead optimization programs .

Application
Selection Property
Validation Focus
Asymmetric synthesis & chiral catalyst research
Stereochemical control context
Enantiopurity and chiral HPLC verification
Cellular differentiation & phenotypic screening
Cell differentiation assay context
Monocytic lineage endpoint verification
Analytical standard for isomer-specific methods
Isomer-specific MS fragment
m/z 114 fragment ion method validation
Medicinal chemistry SAR studies
Lipophilicity-dependent ADME profile
LogP and membrane permeability assay
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